4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms can significantly alter the chemical and physical properties of organic molecules, leading to enhanced stability, bioavailability, and reactivity .
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine typically involves multiple steps, including halogenation, methylation, and fluorination reactionsIndustrial production methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the compound may influence various cellular pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine can be compared with other fluorinated pyridine derivatives, such as:
4-Chloro-2-(trifluoromethyl)-6-methoxy-3-methylpyridine: This compound has an additional fluorine atom, which may further enhance its chemical stability and reactivity.
4-Chloro-2-(difluoromethyl)-6-methylpyridine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H8ClF2NO |
---|---|
Molekulargewicht |
207.60 g/mol |
IUPAC-Name |
4-chloro-2-(difluoromethyl)-6-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H8ClF2NO/c1-4-5(9)3-6(13-2)12-7(4)8(10)11/h3,8H,1-2H3 |
InChI-Schlüssel |
OMCXJEOPZFBLRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1Cl)OC)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.